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molecular formula C7H14N2O B1361583 Cyclohexanecarbohydrazide CAS No. 38941-47-8

Cyclohexanecarbohydrazide

Cat. No. B1361583
M. Wt: 142.2 g/mol
InChI Key: HUYREUUJFLHEDE-UHFFFAOYSA-N
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Patent
US09065061B2

Procedure details

First, 5.0 g of methyl cyclohexanecarboxylate and 50 mL of ethanol were put in a 100 mL three-neck flask, and stirred. Then, 5 mL of hydrazine monohydrate was added to this mixed solution, and heated and stirred at 80° C. for 9 hours to be reacted. The reaction mixture was added to 100 mL of water, and a white solid was precipitated. Ethyl acetate was added to this suspension, whereby an organic layer and an aqueous layer were separated. The resulting organic layer was washed with saturated saline, and then anhydrous magnesium sulfate was added to the organic layer for drying. The resulting mixture was subjected to gravity filtration, and the filtrate was concentrated, so that cyclohexanohydrazide was prepared (a white solid, yield: 58%). The synthetic scheme of Step 1 is shown by (a-3).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1([C:7]([O:9]C)=O)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.C(O)C.O.[NH2:15][NH2:16]>O>[CH:1]1([C:7]([NH:15][NH2:16])=[O:9])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1 |f:2.3|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C1(CCCCC1)C(=O)OC
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
O.NN
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
STIRRING
Type
STIRRING
Details
stirred at 80° C. for 9 hours
Duration
9 h
CUSTOM
Type
CUSTOM
Details
to be reacted
CUSTOM
Type
CUSTOM
Details
a white solid was precipitated
ADDITION
Type
ADDITION
Details
Ethyl acetate was added to this suspension, whereby an organic layer
CUSTOM
Type
CUSTOM
Details
an aqueous layer were separated
WASH
Type
WASH
Details
The resulting organic layer was washed with saturated saline
ADDITION
Type
ADDITION
Details
anhydrous magnesium sulfate was added to the organic layer
CUSTOM
Type
CUSTOM
Details
for drying
FILTRATION
Type
FILTRATION
Details
The resulting mixture was subjected to gravity filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated, so that cyclohexanohydrazide
CUSTOM
Type
CUSTOM
Details
was prepared (a white solid, yield: 58%)

Outcomes

Product
Name
Type
Smiles
C1(CCCCC1)C(=O)NN
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 58%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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